The Discovery and Elucidation of Systemin: A Technical Guide to a Plant Peptide Hormone
The Discovery and Elucidation of Systemin: A Technical Guide to a Plant Peptide Hormone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Systemin, an 18-amino acid polypeptide, holds a pivotal place in plant biology as the first peptide hormone identified. Isolated from tomato leaves (Solanum lycopersicum) in 1991 by the research group of Clarence A. Ryan, its discovery revolutionized the understanding of long-distance signaling in plants, particularly in response to herbivory and wounding. Initially posited as the primary systemic signal, subsequent research has refined its role to that of a potent local amplifier of the jasmonic acid pathway, a critical component of systemic defense. This technical guide provides an in-depth exploration of the origin, discovery, and biochemical characterization of systemin, detailing the seminal experimental protocols that defined its function and the signaling cascade it initiates.
The Genesis of Discovery: A Systemic Defense Signal
The journey to discovering systemin began with a simple observation: mechanical wounding or insect feeding on a single leaf of a tomato plant induced the accumulation of defensive proteinase inhibitors (PIs) not only in the damaged leaf but also in distant, unwounded leaves[1]. This systemic response suggested the existence of a mobile signaling molecule, termed the Proteinase Inhibitor Inducing Factor (PIIF), that traveled from the wound site to activate a plant-wide defense.
Isolation and Identification of Systemin
After years of research to isolate this elusive signal, Pearce, Strydom, Johnson, and Ryan reported the purification and sequencing of an 18-amino acid polypeptide from tomato leaves that possessed potent PIIF activity. They named this peptide "systemin" due to its role in the systemic signaling pathway.
Experimental Protocol: Isolation of Systemin from Tomato Leaves
The following protocol is a summary of the biochemical procedures originally used to isolate systemin.
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Plant Material: Approximately 4.5 kg of young tomato leaves (Lycopersicon esculentum) were used as the starting material.
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Homogenization and Extraction: The leaves were homogenized in a solution of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA). The homogenate was then centrifuged to separate the soluble extract from cellular debris.
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Initial Fractionation (Amberlite XAD-2 Chromatography): The aqueous extract was passed through an Amberlite XAD-2 column. The column was washed, and the active fraction containing systemin was eluted with 50% acetonitrile containing 0.1% TFA.
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Cation Exchange Chromatography: The active fraction was further purified using a CM-Sephadex C-25 column. A gradient of ammonium acetate was used for elution, and fractions were tested for their ability to induce proteinase inhibitor synthesis.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification steps involved multiple rounds of RP-HPLC on C18 columns. A gradient of acetonitrile in 0.1% TFA was used to elute the peptide.
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Sequencing: The purified, active peptide was sequenced using Edman degradation, revealing the 18-amino acid sequence: Ala-Val-Gln-Ser-Lys-Pro-Pro-Ser-Lys-Arg-Asp-Pro-Pro-Lys-Met-Gln-Thr-Asp .
Key Experimental Protocols for Characterizing Systemin Function
Several key bioassays were developed and employed to understand the biological activity and transport of systemin.
Protease Inhibitor (PI) Induction Assay
This foundational assay measures the primary biological activity of systemin—the induction of defensive protease inhibitors.
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Plant Preparation: Young tomato plants (approximately 15-20 days old) are excised at the base of the stem with a sterile razor blade.
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Sample Application: The cut stems are immediately placed in vials containing a solution of the test sample (e.g., purified systemin, synthetic systemin, or fractions from purification) or a control buffer. Typical concentrations for pure systemin are in the femtomolar to nanomolar range.
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Incubation: Plants are incubated under constant light for 24 to 48 hours to allow for the uptake of the solution and the induction of the defense response.
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Protein Extraction: Leaves are harvested, weighed, and homogenized in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.0). The homogenate is centrifuged, and the supernatant containing the soluble proteins is collected.
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Quantification of Inhibitor Activity:
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Immunological Assay (Radial Immunodiffusion): This was a common method in early studies. An agar gel containing antibodies specific to a particular protease inhibitor (e.g., Inhibitor I) is prepared. Wells are punched into the gel, and the leaf extracts are loaded into the wells. The diameter of the precipitin ring that forms after incubation is proportional to the concentration of the inhibitor in the extract.
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Enzymatic Assay: The ability of the leaf extract to inhibit a known protease (e.g., trypsin or chymotrypsin) is measured. The extract is pre-incubated with the protease, and then a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) is added. The reduction in the rate of substrate cleavage, measured spectrophotometrically, is proportional to the inhibitor activity in the extract.
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Verification of Systemic Transport: Radiolabeling Studies
To confirm that systemin is a mobile signal, radiolabeling experiments were conducted.
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Synthesis of Radiolabeled Systemin: A synthetic analog of systemin is created that includes a tyrosine residue to allow for iodination (e.g., with ¹²⁵I) or is synthesized using radioactively labeled amino acids (e.g., ³H or ¹⁴C).
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Application: A small amount of the radiolabeled systemin is applied to a wounded area on a single leaf of an intact tomato plant.
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Incubation and Transport: The plant is incubated for several hours to allow for the transport of the labeled peptide.
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Analysis (Autoradiography): The plant is harvested, pressed, and dried. The dried plant is then exposed to X-ray film. The appearance of radioactivity in the phloem of unwounded, systemic leaves and stems demonstrates that systemin is transported through the plant's vascular system.
Medium Alkalinization Assay
This rapid and sensitive bioassay was crucial for identifying the systemin receptor and characterizing the initial cellular responses to systemin.
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Cell Culture: Suspension-cultured cells of Lycopersicon peruvianum are maintained in a liquid growth medium.
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Assay Setup: An aliquot of the cell suspension is placed in a vial with a small magnetic stir bar. A micro-pH electrode is inserted into the suspension to continuously monitor the pH of the extracellular medium.
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Elicitation: A small volume of systemin solution (typically at nanomolar concentrations) is added to the cell suspension.
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Measurement: The pH of the medium is recorded over time. A positive response is characterized by a rapid and transient increase in the pH (alkalinization) of the medium, typically beginning within 2-3 minutes of systemin addition and peaking within 5-10 minutes.
The Systemin Signaling Pathway
The discovery of systemin opened the door to dissecting a novel signal transduction pathway in plants.
The Search for the Systemin Receptor
The identification of the systemin receptor was a multi-year effort with an evolving understanding.
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Initial Candidate - SR160: Using a photoaffinity-labeled systemin analog, a 160 kDa protein was identified in tomato cell membranes as a potential receptor and named SR160[1]. This protein was later found to be the tomato homolog of BRI1, the receptor for the steroid hormone brassinolide. However, subsequent genetic studies showed that plants lacking a functional BRI1 could still respond to systemin, casting doubt on its role as the primary systemin receptor[2][3][4].
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Discovery of SYR1 and SYR2: More recent research has identified two leucine-rich repeat receptor-like kinases (LRR-RLKs), named Systemin Receptor 1 (SYR1) and Systemin Receptor 2 (SYR2), as the bona fide receptors for systemin[2][3][4]. SYR1 was shown to be the high-affinity receptor essential for systemin perception[3][4].
Experimental Protocol: Receptor-Ligand Binding Assay
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Receptor Preparation: Membrane fractions are isolated from tomato suspension cells or from systems heterologously expressing the receptor (e.g., SYR1).
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Radioligand Preparation: A systemin analog is radiolabeled with ¹²⁵I.
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Binding Reaction: The membrane preparation is incubated with a low concentration of the ¹²⁵I-labeled systemin analog in a binding buffer.
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Competition Assay (for specificity and affinity): Parallel reactions are set up with increasing concentrations of unlabeled systemin or other peptides.
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Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand. The filter is washed with ice-cold buffer to remove unbound ligand.
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Quantification: The radioactivity retained on the filter is measured using a gamma counter.
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Data Analysis: The specific binding is calculated by subtracting the non-specific binding (radioactivity bound in the presence of a large excess of unlabeled ligand) from the total binding. Scatchard analysis or non-linear regression of the competition binding data is used to determine the binding affinity (Kd) and the concentration of receptor sites (Bmax).
Downstream Signaling Events
The binding of systemin to its receptor, SYR1, initiates a rapid signaling cascade.
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Membrane Depolarization and Ion Fluxes: One of the earliest events is the depolarization of the plasma membrane and an influx of Ca²⁺ into the cytosol.
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MAP Kinase Activation: A Mitogen-Activated Protein (MAP) kinase cascade is activated, which plays a role in relaying the signal downstream.
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Oxylipin Pathway Activation: A phospholipase is activated, which releases linolenic acid from the cell membrane.
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Jasmonic Acid Synthesis: The released linolenic acid is converted into the plant hormone jasmonic acid (JA) through the octadecanoid pathway.
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Gene Expression: Jasmonic acid then acts as the key signaling molecule that moves systemically through the phloem, activating the transcription of defense-related genes, including those encoding protease inhibitors, in distant tissues. This creates an amplification loop, as JA can also induce the expression of the prosystemin gene.
Clarifying the Systemic Signal: The Role of Grafting Experiments
Early hypotheses suggested systemin itself was the long-distance mobile signal. Grafting experiments using tomato mutants were crucial in revising this model.
Experimental Protocol: Tomato Grafting for Systemic Signaling Analysis
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Plant Material: Wild-type tomato plants and mutants defective in jasmonic acid biosynthesis (e.g., spr2) or systemin perception are grown.
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Grafting Procedure (Splice Grafting):
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Seedlings with 2-4 true leaves and similar stem diameters are selected.
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The rootstock (the root portion) is cut below the cotyledons at a 45° angle.
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The scion (the shoot portion) is cut from its roots at a matching 45° angle.
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The cut surfaces of the scion and rootstock are aligned and held together with a grafting clip.
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Healing: The grafted plants are placed in a high-humidity chamber for 7-10 days to allow the vascular tissues to fuse.
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Experimental Treatment: Once the graft is healed, a lower leaf on the rootstock is wounded.
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Analysis: After several hours, unwounded upper leaves of the scion are harvested. The expression of protease inhibitor genes is measured (e.g., by Northern blot or qRT-PCR).
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Results and Interpretation: It was found that when a JA-biosynthesis mutant was used as the rootstock, wounding did not induce a systemic response in the wild-type scion. Conversely, a wounded wild-type rootstock could induce the response in a JA-biosynthesis mutant scion. This demonstrated that jasmonic acid, or a derivative, is the essential mobile signal for systemic defense, and that systemin's primary role is to amplify JA production at the site of wounding[5].
Quantitative Data Summary
The following tables summarize key quantitative data from the discovery and characterization of systemin and its receptors.
Table 1: Systemin Bioactivity
| Assay | Systemin Concentration | Observed Effect | Reference |
|---|---|---|---|
| Protease Inhibitor Induction | fmol/plant | Half-maximal induction of PI-II | Pearce et al., 1991 |
| Medium Alkalinization | 10 nM | Strong pH increase in L. peruvianum cells | Scheer & Ryan, 1999 |
| Oxidative Burst Potentiation | 10⁻⁹ M | Enhancement of OGA-stimulated H₂O₂ generation | Narváez-Vásquez et al., 1999 |
Table 2: Receptor Binding Affinities
| Receptor | Ligand | Binding Affinity (Kd) | Method | Reference |
|---|---|---|---|---|
| SR160 (putative) | ¹²⁵I-Tyr²,Ala¹⁵-systemin | 0.17 nM | Radioligand Binding Assay | Scheer & Ryan, 1999[1] |
| SYR1 | Systemin | ~0.1 nM (EC₅₀) | Reporter Gene Assay (Protoplasts) | Wang et al., 2018[2] |
| SYR2 | Systemin | ~3 µM (EC₅₀) | Reporter Gene Assay (Protoplasts) | Wang et al., 2018[2] |
Visualizations: Pathways and Workflows
Figure 1. The systemin signaling pathway in tomato.
Figure 2. Workflow for grafting experiments.
Conclusion
The discovery of systemin was a landmark achievement in plant biology, establishing for the first time that polypeptide hormones play critical roles in intercellular signaling, analogous to those in animals. The subsequent decades of research have not only detailed its specific function in amplifying the jasmonate-dependent defense response in Solanaceae but have also paved the way for the discovery of numerous other peptide signals that regulate a wide array of processes in plant growth, development, and immunity. The experimental frameworks developed to study systemin, from bioassays to receptor identification, continue to be valuable tools for researchers in the field. The story of systemin serves as a powerful example of how the pursuit of a single biological phenomenon—the systemic response to wounding—can fundamentally alter our understanding of the complexity and sophistication of life.
References
- 1. Wound-Induced Proteinase Inhibitor in Plant Leaves: A Possible Defense Mechanism against Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labeling of Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ag.purdue.edu [ag.purdue.edu]
- 5. m.youtube.com [m.youtube.com]
